Diethyl L-cystinate dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZWSLXDLQPNZ-FOMWZSOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22735-07-5 | |
| Record name | Cystine diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022735075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl L-cystinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL L-CYSTINATE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB1H8V67Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl L-cystinate dihydrochloride CAS number 22735-07-5
An In-Depth Technical Guide to Diethyl L-cystinate dihydrochloride
CAS Number: 22735-07-5
Synonyms: L-Cystine diethyl ester dihydrochloride, (2R,2'R)-Diethyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride
Introduction
This compound is the diethyl ester form of L-cystine, an amino acid characterized by its disulfide bond. This compound serves as a valuable building block and precursor in various chemical and pharmaceutical applications. Its esterified carboxyl groups and the presence of the disulfide linkage make it a versatile reagent in peptide synthesis, drug development, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, handling, and applications for researchers and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 22735-07-5 | [1] |
| Molecular Formula | C10H22Cl2N2O4S2 | [1] |
| Molecular Weight | 369.3 g/mol | [1] |
| IUPAC Name | ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | [1] |
| Boiling Point | 401.7°C at 760 mmHg | [2] |
| Flash Point | 196.7°C | [2] |
| Form | Powder | |
| Storage Temperature | 0°C | [3] |
Synthesis and Purification
Synthesis Overview
This compound is typically synthesized from its parent amino acid, L-cystine. The synthesis involves the esterification of the two carboxylic acid groups of L-cystine with ethanol in the presence of an acid catalyst, such as hydrogen chloride. The hydrogen chloride not only catalyzes the reaction but also forms the dihydrochloride salt with the two primary amine groups, which aids in the purification and stability of the final product.
Conversion of Dihydrochloride Salt to Free Base
For certain applications, the free base form, Diethyl L-cystinate, is required. This is achieved through a neutralization step.
Protocol: Neutralization of this compound [4]
-
Dissolution: Dissolve the this compound salt in a suitable solvent, such as water or a mixture of water and an organic solvent.
-
Neutralization: Slowly add a mild base, such as sodium bicarbonate or triethylamine, to the solution while monitoring the pH. Continue adding the base until a neutral pH (approximately 7) is reached.
-
Extraction: Extract the resulting free base into an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the Diethyl L-cystinate free base.
Caption: Conversion of the dihydrochloride salt to the free base.
Purification Protocols
The purity of Diethyl L-cystinate is crucial for its intended applications, as impurities can lead to undesirable side reactions or affect biological activity.[4] Common impurities may include unreacted L-cystine and byproducts from oxidation.[4] The two primary methods for purification are recrystallization and column chromatography.[4]
Protocol 1: Recrystallization [4]
This method is effective for removing small amounts of impurities.
-
Dissolution: Dissolve the crude Diethyl L-cystinate in a minimal amount of a hot solvent, such as anhydrous ethanol.
-
Decolorization (Optional): If colored impurities are present, add activated carbon and heat the solution for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove the activated carbon or any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation and Washing: Collect the crystals via vacuum filtration and wash them with a small volume of cold ethanol to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography [4]
This technique is ideal for separating the desired compound from impurities with different polarities.
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, using a non-polar solvent like hexane to create a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to facilitate the separation of compounds based on their affinity for the stationary phase.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Purity Analysis: Monitor the purity of each fraction using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent with a rotary evaporator to obtain the purified product.
Caption: General purification workflow for Diethyl L-cystinate.
Analytical Characterization
Several analytical methods are employed to determine the purity and identity of this compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for assessing the purity of Diethyl L-cystinate and its derivatives.[5] A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile.[5][6]
-
Ion-Exchange Chromatography (IEC): This technique is particularly useful for the analysis of amino acids and their derivatives.[7] The separation is based on the interaction of the charged amino acid derivative with a charged stationary phase. Post-column derivatization with reagents like ninhydrin allows for colorimetric or fluorescence detection.[7]
-
Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of reactions and the purity of fractions collected during column chromatography.[4]
Applications in Research and Drug Development
This compound is a key intermediate in several areas of research and development.
-
Peptide Synthesis: It serves as a building block in solution-phase peptide synthesis. The ester groups protect the carboxylic acids, while the dihydrochloride form protects the amines, allowing for selective reactions at other sites.
-
Drug Development:
-
Cystinuria Treatment: L-cystine esters and amides have been investigated as inhibitors of L-cystine crystallization, a hallmark of the genetic disorder cystinuria which leads to kidney stone formation.[6][8][9] Diethyl L-cystinate derivatives are designed to be more stable and effective than earlier compounds.[9]
-
Precursor for Pharmaceuticals: As a derivative of L-cystine, it is used in the synthesis of molecules targeting conditions related to oxidative stress and cellular protection.[10]
-
-
Protein Folding and Stability: The disulfide bond is a critical structural element in many proteins. Diethyl L-cystinate is used in studies related to protein folding, stability, and the role of disulfide bonds in these processes.[10]
Safety, Handling, and Storage
Safety and Handling
It is essential to handle this compound in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust.[13] Wash hands thoroughly after handling.[11] Ensure adequate ventilation or work in a well-ventilated area.[11][12]
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
-
Skin Contact: Wash off with plenty of soap and water.[11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11]
-
Ingestion: Do NOT induce vomiting. Seek medical attention.[11]
-
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[12][14] Keep the container tightly closed to protect from moisture.[12] Storage at 0°C is also recommended.[3]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[11]
-
Stability: The compound is chemically stable under standard ambient conditions.[13] However, moisture can lead to the hydrolysis of the ester groups.[4]
References
- iChemical. (n.d.). L-cistine diethyl ester dihydrochloride, CAS No. 22735-07-5.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 22735-07-5.
- ChemWhat. (n.d.). This compound CAS#: 22735-07-5.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). L-Cystine bis(methyl ester) dihydrochloride.
- Chemos GmbH&Co.KG. (2020). Safety Data Sheet: L-Cystine dihydrochloride.
- ChemicalBook. (n.d.). This compound CAS#: 22735-07-5.
- Benchchem. (2025). Technical Support Center: Diethyl L-cystinate Purification.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - L-CYSTINE DIHYDROCHLORIDE.
- BioSpectra. (n.d.). L-CYSTINE DIHYDROCHLORIDE TESTING METHODS.
- LookChem. (n.d.). Dimethyl L-cystinate dihydrochloride.
- Sahota, A. et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC.
- Sreenivas, N. et al. (n.d.). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization.
- European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
- Hu, L. et al. (n.d.). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC.
- ResearchGate. (n.d.). Scheme for the synthesis of L,L-ethylene dicysteine di-ethylester.
- Hu, L. et al. (n.d.). L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria. PMC - NIH.
- Sigma-Aldrich. (n.d.). L-Cystine dimethyl ester = 95 32854-09-4.
Sources
- 1. This compound | C10H22Cl2N2O4S2 | CID 23619830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-cistine diethyl ester dihydrochloride, CAS No. 22735-07-5 - iChemical [ichemical.com]
- 3. chemwhat.com [chemwhat.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Mechanism of Action of Diethyl L-cystinate Dihydrochloride: A Prodrug Strategy for Cellular Redox Modulation
Abstract
Diethyl L-cystinate dihydrochloride (DELC) represents a sophisticated prodrug approach designed to overcome the bioavailability limitations of L-cysteine for therapeutic and research applications. By masking the polar carboxyl groups of L-cystine through ethyl esterification, DELC achieves enhanced lipophilicity, facilitating efficient transport across cellular membranes. Once intracellular, it is rapidly hydrolyzed by endogenous esterases to release two molecules of L-cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH). This guide elucidates the core mechanism of action of DELC, detailing its journey from extracellular administration to its profound impact on the cellular antioxidant machinery. We explore the subsequent replenishment of the GSH pool and the modulation of the critical Keap1-Nrf2 antioxidant response pathway. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to validate and quantify these mechanistic steps, ensuring a robust framework for investigating DELC and similar thiol-based therapeutic agents.
Introduction: The Rationale for a Cysteine Prodrug
L-cysteine is a pivotal sulfur-containing amino acid that serves as a cornerstone of cellular defense against oxidative stress.[1] Its primary role lies in being the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[2] However, the therapeutic utility of direct L-cysteine administration is hampered by its poor stability and low bioavailability.[3] Similarly, N-acetyl-L-cysteine (NAC), a widely used precursor, has limitations in cellular penetration due to its hydrophilic nature.[4]
This compound (C₁₀H₂₂Cl₂N₂O₄S₂) emerges as a chemically intelligent solution to this delivery challenge.[5] It is the dihydrochloride salt of the diethyl ester of L-cystine (the disulfide-linked dimer of L-cysteine). The esterification of the two carboxylic acid groups dramatically increases the molecule's lipophilicity, transforming it into a prodrug that can more readily permeate the lipid bilayer of cell membranes.[6][7]
The central mechanism of action is predicated on a sequential, two-stage process:
-
Efficient Cellular Delivery: DELC passively diffuses across the cell membrane.
-
Intracellular Bioactivation: Endogenous esterases hydrolyze the ester bonds, liberating two molecules of L-cysteine directly into the cytosol, where they are immediately available for critical metabolic processes.[6][8]
This guide provides an in-depth exploration of how this bioactivation subsequently triggers a cascade of protective cellular events, focusing on GSH synthesis and the activation of the Nrf2 signaling pathway.
Physicochemical Properties and Prodrug Strategy
The efficacy of DELC as a cysteine delivery agent is rooted in its chemical structure. The addition of ethyl ester groups is a classic prodrug strategy to enhance the membrane permeability of polar molecules.
| Property | L-Cysteine | N-Acetyl-L-cysteine (NAC) | Diethyl L-cystinate |
| Molecular Weight | 121.16 g/mol | 163.2 g/mol | 296.4 g/mol [9] |
| Form | Free amino acid | Acetylated amino acid | Di-ester of L-cystine |
| Key Functional Groups | Amino, Carboxyl, Thiol | Acetyl, Carboxyl, Thiol | Amino, Ethyl Ester, Disulfide |
| Relative Lipophilicity | Low | Low[10] | High |
| Cellular Uptake | Primarily via transporters | Limited passive diffusion[4] | Enhanced passive diffusion |
| Bioavailability | Low due to instability[3] | Moderate, superior to L-cysteine[3][11] | Theoretically high (in vivo) |
| Intracellular Fate | Direct use | Deacetylation to L-cysteine[3] | Reduction & Hydrolysis to L-cysteine |
Once inside the cell, the disulfide bond of the cystinate molecule is reduced, and intracellular esterases cleave the ethyl groups, releasing functional L-cysteine. This bypasses the reliance on specific amino acid transporters, which can be a rate-limiting step for cysteine uptake.[8]
The Core Mechanism: From Delivery to Cellular Defense
The mechanism of action of DELC can be dissected into three primary, interconnected stages that collectively enhance the cell's antioxidant capacity.
Stage 1: Cellular Uptake and Intracellular Hydrolysis
The journey begins with the passive diffusion of the lipophilic DELC molecule across the plasma membrane. This process is significantly more efficient than the uptake of its parent compounds. Inside the cytosol, the molecule is processed in two key steps:
-
Reduction: The disulfide bond linking the two cysteine moieties is reduced, likely by the thioredoxin or glutaredoxin systems, yielding two molecules of L-cysteine ethyl ester.
-
Hydrolysis: Ubiquitous intracellular esterases recognize and cleave the ester bonds, releasing two molecules of L-cysteine and two molecules of ethanol.[6]
This efficient intracellular release creates a rapid and significant increase in the cytosolic pool of available L-cysteine.
Experimental Validation: Protocols and Methodologies
To empirically validate the proposed mechanism of action, a series of well-established cellular assays can be employed. The following protocols provide a self-validating system to trace the effects of DELC from ROS reduction to gene activation.
Protocol 1: Quantification of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure general oxidative stress. [12]
-
Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [13]* Methodology:
-
Cell Culture: Plate cells (e.g., HepG2, ARPE-19) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Induce Oxidative Stress: Treat cells with an ROS inducer (e.g., 100-500 µM H₂O₂ or tert-butyl hydroperoxide) for 1-2 hours. Include a vehicle control group.
-
DELC Treatment: Pre-treat a subset of wells with varying concentrations of DELC (e.g., 10 µM - 500 µM) for 4-6 hours prior to adding the ROS inducer.
-
Loading Dye: Remove media and wash cells twice with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement: Wash cells twice with PBS. Add 100 µL of PBS to each well. Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Expected Outcome: Cells treated with the ROS inducer alone will show high fluorescence. Pre-treatment with DELC is expected to significantly reduce fluorescence in a dose-dependent manner, demonstrating its antioxidant effect.
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
This protocol uses monochlorobimane (MCB), a dye that becomes fluorescent upon binding to the thiol group of reduced GSH. [14]
-
Principle: MCB is cell-permeable and non-fluorescent until it reacts with GSH in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting fluorescent adduct is trapped within the cell. [14]* Methodology:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat cells with DELC (e.g., 10 µM - 500 µM) for 6-24 hours. Include an untreated control and a positive control like NAC (e.g., 1-5 mM). A GSH-depleting agent like diethyl maleate (DEM) can be used as a negative control. [15] 3. Loading Dye: Remove media and wash cells with warm PBS. Add 100 µL of 50-100 µM MCB in PBS to each well.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Measurement: Wash cells twice with PBS. Add 100 µL of PBS to each well. Measure fluorescence with excitation at ~380 nm and emission at ~460 nm.
-
-
Expected Outcome: DELC-treated cells will exhibit a dose-dependent increase in fluorescence compared to untreated controls, indicating a direct increase in the intracellular GSH pool.
Protocol 3: Analysis of Nrf2 Nuclear Translocation by Western Blot
This protocol confirms the activation of the Nrf2 pathway by quantifying the amount of Nrf2 protein in the nucleus.
-
Principle: Upon activation, Nrf2 translocates from the cytoplasm to the nucleus. Western blotting of fractionated cell lysates can detect this shift. [16][17]* Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates or 10 cm dishes. Treat with DELC (e.g., 100 µM) for various time points (e.g., 2, 4, 6 hours). Use a known Nrf2 activator like sulforaphane (SFN) as a positive control. [16] 2. Cell Lysis and Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate the protein fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To verify fraction purity and equal loading, probe the same blots with a nuclear marker (e.g., anti-Lamin B1) and a cytoplasmic marker (e.g., anti-GAPDH or anti-α-Tubulin).
-
-
Detection and Analysis: Apply a chemiluminescent substrate and image the blot. Quantify band intensity using densitometry software.
-
-
Expected Outcome: In DELC-treated cells, the Nrf2 band intensity in the nuclear fraction will increase over time, while it may decrease in the cytoplasmic fraction, confirming Nrf2 stabilization and translocation.
Conclusion and Future Directions
This compound operates through a potent and elegant mechanism of action. As a lipophilic prodrug, it efficiently breaches the cell membrane to deliver a substantial payload of L-cysteine directly into the cytosol. This intracellular release serves two primary functions: first, it directly fuels the synthesis of glutathione, bolstering the cell's primary antioxidant defense system; second, it modulates the Keap1-Nrf2 signaling axis, leading to the transcriptional upregulation of a wide array of long-lasting cytoprotective genes.
This dual action—providing both the immediate substrate for antioxidant synthesis and triggering a sustained genetic antioxidant program—makes DELC a compelling molecule for research into conditions underpinned by oxidative stress, such as neurodegenerative diseases, ischemia-reperfusion injury, and certain metabolic disorders.
Future investigations should focus on:
-
In Vivo Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of DELC in animal models.
-
Comparative Efficacy: Directly comparing the in vivo efficacy of DELC against NAC and other cysteine donors in disease models.
-
Long-term Safety: Evaluating the safety profile of chronic DELC administration.
-
Targeted Applications: Exploring its therapeutic potential in specific pathologies where cysteine depletion and oxidative damage are known to be key drivers.
By leveraging a fundamental understanding of its mechanism, the scientific community can continue to explore and potentially harness the full therapeutic potential of this advanced cysteine prodrug.
References
-
Malfa, G. A., et al. (2021). Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine. Antioxidants (Basel), 10(2), 175. [Link]
-
Malfa, G. A., et al. (2021). Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine. MDPI. [Link]
-
Zhu, X., et al. (2025). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. MDPI. [Link]
-
Al-Harrasi, A., et al. (2020). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. MDPI. [Link]
-
PCBIS. Measurement of intracellular reactive oxygen species (ROS). PCBIS. [Link]
-
Kalyanaraman, B., et al. (2026). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. [Link]
-
NIST. (2014). Probing the intracellular glutathione redox potential using in-cell NMR spectroscopy. NIST. [Link]
-
Sies, H. (2021). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. PMC. [Link]
-
Malfa, G. A., et al. (2021). Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine. Semantic Scholar. [Link]
-
Anelli, T., et al. (2017). Cysteines as Redox Molecular Switches and Targets of Disease. Frontiers in Molecular Biosciences. [Link]
-
Dietary Supplement Contract Manufacturer. (2025). L-Cysteine VS N-Acetyl-L-Cysteine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). NACET vs NAC: Understanding the Bioavailability Advantage for Supplements. [Link]
-
Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. [Link]
-
Waszczak, C., et al. (2013). Cysteine–based redox regulation and signaling in plants. Frontiers in Plant Science. [Link]
-
Mochizuki, R., et al. (2023). Simultaneous determination of intracellular reduced and oxidized glutathiones by the König reaction. RSC Publishing. [Link]
-
Held, P. (2025). Detection of Intracellular Glutathione Using ThiolTracker Violet Stain and Fluorescence Microscopy. ResearchGate. [Link]
-
Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews. [Link]
-
Baylor College of Medicine. (2017). Scientists develop imaging method for measuring glutathione in real time. ScienceDaily. [Link]
-
Puca, R., et al. (2024). NRF2 activation by cysteine as a survival mechanism for triple-negative breast cancer cells. Usiena air. [Link]
-
Wang, Y., et al. (2025). An emerging role for cysteine-mediated redox signaling in aging. PMC. [Link]
-
Panfoli, I., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. MDPI. [Link]
-
Oreate AI Blog. (2026). L-Cysteine vs. NAC: Understanding Their Roles in Health and Wellness. [Link]
-
Lewis, B. K., et al. (2023). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. PMC. [Link]
-
Baker, D. H. (2025). Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine. ResearchGate. [Link]
-
Prajda, N., et al. (1990). Oncolytic activity and mechanism of action of a novel L-cysteine derivative, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride. PubMed. [Link]
-
Lau, A., et al. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. PMC. [Link]
-
Li, W., et al. (2018). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in Pharmacology. [Link]
-
Pan, Y., et al. (2022). Western blot for detecting Nrf2-ARE pathway-and apoptosis-related... ResearchGate. [Link]
-
Enkvetchakul, B., & Anthony, N. B. (1997). Influence of diethyl maleate and cysteine on tissue glutathione and growth in broiler chickens. PubMed. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6993069, Diethyl L-cystinate. [Link]
-
Eriksson, B., & Eriksson, S. A. (1967). Synthesis and characterization of the L-cysteine-glutathione mixed disulfide. SciSpace. [Link]
-
Lu, S. C. (2009). REGULATION OF GLUTATHIONE SYNTHESIS. PMC. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23619830, this compound. [Link]
-
GSRS. DIETHYL L-CYSTINATE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11426, Diethyl cystinate. [Link]
-
Pittman, M. S., et al. (2015). Uptake of L-cystine via an ABC transporter contributes defense of oxidative stress in the L-cystine export-dependent manner in Escherichia coli. PLOS One. [Link]
-
Badaloo, A., et al. (2002). Cystine supplementation improves the erythrocyte glutathione synthesis rate in children with severe edematous malnutrition. ResearchGate. [Link]
-
Kim, J., et al. (2021). Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc. Semantic Scholar. [Link]
-
Martínez-Sámano, J., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collagensei.com [collagensei.com]
- 4. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage | MDPI [mdpi.com]
- 5. This compound | C10H22Cl2N2O4S2 | CID 23619830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diethyl L-cystinate | C10H20N2O4S2 | CID 6993069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. L-Cysteine vs. NAC: Understanding Their Roles in Health and Wellness - Oreate AI Blog [oreateai.com]
- 12. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 13. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Influence of diethyl maleate and cysteine on tissue glutathione and growth in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
Elevating Intracellular Glutathione: A Technical Guide to the Role and Application of Diethyl L-cystinate dihydrochloride
Introduction: The Imperative of Intracellular Glutathione and the Challenge of its Modulation
Glutathione (GSH), the tripeptide γ-L-glutamyl-L-cysteinylglycine, stands as the most abundant non-protein thiol in mammalian cells, orchestrating a symphony of protective and metabolic functions.[1] It is a cornerstone of cellular defense against oxidative stress, a key player in detoxification pathways, and a modulator of critical cellular processes including proliferation and apoptosis.[1] A depletion of intracellular GSH is a hallmark of numerous pathological conditions, including neurodegenerative diseases, liver damage, and aging.[2]
Direct supplementation with GSH is largely ineffective due to its poor bioavailability and rapid degradation in the gastrointestinal tract. This necessitates the exploration of strategies to enhance endogenous GSH synthesis. The synthesis of GSH is a two-step, ATP-dependent process, with the availability of the amino acid L-cysteine being the rate-limiting factor.[1][3] However, L-cysteine itself is unstable and can be toxic at high concentrations, making its direct use problematic.[4] This has led to the development of L-cysteine prodrugs, designed to efficiently deliver L-cysteine into cells to fuel the synthesis of GSH.[4] Among these, Diethyl L-cystinate dihydrochloride emerges as a promising candidate due to its enhanced cell permeability and straightforward metabolic conversion to the critical precursor, L-cysteine.
This compound: A Chemically Advantaged L-Cysteine Prodrug
This compound is the diethyl ester of L-cystine, the disulfide-linked dimer of L-cysteine.[5] The key to its efficacy lies in the esterification of the carboxyl groups of L-cystine with ethanol. This chemical modification significantly increases the lipophilicity of the molecule compared to L-cystine or L-cysteine, facilitating its passage across the lipid bilayer of the cell membrane. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions for experimental use.
Mechanism of Action: A Three-Step Intracellular Journey to Glutathione Synthesis
The efficacy of this compound as a glutathione-enhancing agent is rooted in a sequential, three-step intracellular process: cellular uptake, hydrolysis, and reduction.
-
Enhanced Cellular Uptake: The increased lipophilicity conferred by the ethyl ester groups allows Diethyl L-cystinate to readily diffuse across the cell membrane, bypassing the need for specific amino acid transporters that can be a limiting factor for L-cystine uptake.
-
Intracellular Hydrolysis by Esterases: Once inside the cell, the ethyl ester bonds are rapidly cleaved by ubiquitous intracellular esterases. This enzymatic action releases L-cystine into the cytoplasm.
-
Reduction to L-Cysteine: The liberated L-cystine is then reduced at its disulfide bond to yield two molecules of L-cysteine. This critical reduction is catalyzed by intracellular enzymes such as thioredoxin reductase, utilizing NADPH as a reducing equivalent.[6]
The newly formed L-cysteine molecules are then readily available to participate in the rate-limiting step of glutathione synthesis, catalyzed by glutamate-cysteine ligase (GCL).[1]
Caption: Metabolic conversion of Diethyl L-cystinate to Glutathione.
Experimental Validation: Protocols for Assessing Efficacy
The following protocols provide a framework for the in vitro validation of this compound as a glutathione-enhancing agent.
Protocol 1: Quantification of Intracellular Glutathione Enhancement
This protocol details the methodology to quantify the increase in intracellular GSH levels in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., human aortic vascular smooth muscle cells)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Commercially available intracellular GSH assay kit (e.g., BIOXYTECH GSH/GSSG-412)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours under standard cell culture conditions.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute to final working concentrations in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 50, 100, 200, 500 µg/ml) and a vehicle control.[7]
-
Incubation: Incubate the cells with the treatment medium for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the protocol provided with the intracellular GSH assay kit.
-
GSH Quantification: Perform the GSH assay according to the manufacturer's instructions. This typically involves a colorimetric or fluorometric reaction that is proportional to the amount of GSH in the cell lysate.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the GSH levels to the total protein concentration of each sample and express the results as a fold change relative to the vehicle control.
Hypothetical Data Summary:
| Treatment Group | Concentration (µg/ml) | Intracellular GSH (nmol/mg protein) | Fold Change vs. Control |
| Vehicle Control | 0 | 25.3 ± 2.1 | 1.0 |
| Diethyl L-cystinate | 50 | 35.8 ± 3.0 | 1.4 |
| Diethyl L-cystinate | 100 | 48.2 ± 4.5 | 1.9 |
| Diethyl L-cystinate | 200 | 60.7 ± 5.1 | 2.4 |
| Diethyl L-cystinate | 500 | 63.1 ± 5.8 | 2.5 |
Protocol 2: Assessing Cytoprotection Against Oxidative Stress
This protocol outlines a method to evaluate the protective effect of this compound against oxidative stress-induced cell death.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
An oxidizing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined concentration of an oxidizing agent for a specific duration (e.g., 4 hours). Include control wells with no oxidizing agent.
-
Cell Viability Assay: Following the oxidative challenge, remove the treatment medium and perform a cell viability assay, such as the MTT assay. This involves incubating the cells with MTT solution, followed by solubilization of the formazan crystals with DMSO.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT). Express the results as a percentage of cell viability relative to the untreated control cells.
Caption: Workflow for assessing cytoprotective effects.
Applications in Research and Therapeutic Development
The ability of this compound to reliably and efficiently increase intracellular glutathione levels opens up numerous avenues for research and potential therapeutic applications.
-
Research Tool: It serves as an invaluable tool for studying the role of glutathione in various cellular processes and disease models. By manipulating intracellular GSH levels, researchers can elucidate the downstream effects on signaling pathways, cell fate, and response to stressors.
-
Therapeutic Potential: Given the implication of glutathione depletion in a wide array of diseases, this compound and similar L-cysteine prodrugs hold promise as therapeutic agents.[4] They could potentially be used to mitigate oxidative damage in conditions such as chronic kidney disease-associated vascular disease, neurodegenerative disorders, and drug-induced toxicities.[7]
Conclusion
This compound represents a potent and reliable tool for elevating intracellular glutathione levels. Its enhanced cell permeability and straightforward metabolic conversion to L-cysteine, the rate-limiting precursor for glutathione synthesis, make it a superior alternative to direct L-cysteine or glutathione supplementation. The experimental protocols outlined in this guide provide a robust framework for validating its efficacy in various in vitro models. As our understanding of the central role of glutathione in health and disease continues to grow, the utility of well-characterized L-cysteine prodrugs like this compound in both basic research and translational medicine is set to expand significantly.
References
-
Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 327, 1-8. Available from: [Link]
- Enns, G. M., & Cowan, T. M. (2017). Glutathione as a therapeutic target in pediatric diseases. Journal of Pediatric Gastroenterology and Nutrition, 65(5), 496-501.
-
Vaziri, N. D., et al. (2009). Effects of a novel cystine-based glutathione precursor on oxidative stress in vascular smooth muscle cells. American Journal of Physiology-Heart and Circulatory Physiology, 297(1), H199-H207. Available from: [Link]
- S-Aroonsak, P., et al. (2005). Improvement of Pseudomonas desmolytica for the enzymatic production of L-cystine. Journal of Industrial Microbiology and Biotechnology, 32(3), 119-124.
- Park, K. C., et al. (2020). Metabolic Basis and Clinical Evidence for Skin Lightening Effects of Thiol Compounds.
- Lee, S., et al. (2024). L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells. Biomedicine & Pharmacotherapy, 180, 117538.
- States, B., & Segal, S. (1973). Cellular Accumulation of L-Cystine in Rat Kidney Cortex In Vivo. Biochemical Journal, 132(4), 623-631.
- Ibrahim, M. A., et al. (2021).
- Duperray, J., et al. (2022). The effects of the oral supplementation of L-Cystine associated with reduced L-Glutathione-GSH on human skin pigmentation: a randomized, double-blinded, benchmark- and placebo-controlled clinical trial.
- Martínez-Sámano, J., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. Molecules, 23(3), 575.
- Kagedal, B., & Källberg, M. (1993). Increased Uptake of L-cysteine and L-cystine by Nerve Growth Factor in Rat Pheochromocytoma Cells. Neurochemical Research, 18(12), 1277-1281.
- BenchChem. (2025).
- Koppula, P., et al. (2021). Thiol profiling in cancer cell lines by HPLC-mass spectrometry. STAR Protocols, 2(2), 100523.
- Chen, C.-Y., et al. (2024). Protective Effects of L-Cysteine Against Cisplatin-Induced Oxidative Stress-Mediated Reproductive Damage. Antioxidants, 13(12), 1443.
- Aoyama, K., & Nakaki, T. (2015). Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. International Journal of Molecular Sciences, 16(12), 28837-28853.
- Schasteen, C. S., & Reed, D. J. (1983). The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. Toxicology and Applied Pharmacology, 70(3), 423-432.
- Ward, J. D., & Peterson, L. A. (2024). Protective Effects of L-Cysteine Against Cisplatin-Induced Oxidative Stress-Mediated Reproductive Damage. Antioxidants, 13(12), 1443.
- Bannai, S. (1984). Induction of Cystine and Glutamate Transport Activity in Human Fibroblasts by Diethyl Maleate and Other Electrophilic Agents*. Journal of Biological Chemistry, 259(4), 2435-2440.
- Giustarini, D., et al. (2019). Boosting GSH Using the Co-Drug Approach: I-152, a Conjugate of N-acetyl-cysteine and β-mercaptoethylamine. Nutrients, 11(6), 1291.
- Franklin, C. C., et al. (2009). Structure, function, and regulation of the catalytic and modifier subunits of glutamate-cysteine ligase. Molecular Aspects of Medicine, 30(1-2), 86-98.
- Wu, G., et al. (2004). Glutathione metabolism and its implications for health. The Journal of Nutrition, 134(3), 489-492.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of a novel cystine-based glutathione precursor on oxidative stress in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diethyl L-cystinate dihydrochloride in Cosmetic Formulations
Introduction: Unveiling the Potential of a Keratin-Building and Antioxidant Powerhouse
Diethyl L-cystinate dihydrochloride, the diethyl ester of L-cystine, is a highly promising ingredient for advanced cosmetic formulations. As a derivative of the sulfur-rich amino acid L-cystine, it serves as a bioavailable precursor to L-cysteine, a fundamental building block of keratin, the primary protein constituting hair and skin.[1] Its esterified form enhances its solubility in the oil phase of cosmetic emulsions, potentially improving its delivery into the skin and hair follicles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in cosmetic formulations, focusing on its mechanism of action, formulation protocols, stability, and safety considerations.
Mechanism of Action: A Dual Approach to Skin and Hair Health
The efficacy of this compound in cosmetic formulations stems from its two primary components: L-cystine and its enhanced delivery as an ethyl ester.
1.1. The Central Role of L-Cystine in Keratin Synthesis and Antioxidant Defense
L-cystine is a dimeric amino acid formed by the oxidation of two cysteine molecules. It is a crucial component of keratin, providing the disulfide bonds that impart strength, resilience, and structure to hair and the stratum corneum.[2] Topical application of L-cystine derivatives aims to supplement the endogenous pool of this vital amino acid, thereby supporting the structural integrity of hair and skin.
Furthermore, L-cystine and its precursor, L-cysteine, are integral to the body's antioxidant defense system. L-cysteine is a key component in the synthesis of glutathione, a potent intracellular antioxidant that protects cells from oxidative damage caused by free radicals and environmental stressors.[3] By bolstering glutathione levels, this compound can help mitigate the signs of premature aging, such as fine lines, wrinkles, and hyperpigmentation.[4]
1.2. Enhanced Bioavailability through Esterification
The esterification of L-cystine to Diethyl L-cystinate enhances its lipophilicity. This increased oil solubility can facilitate its incorporation into the lipidic matrix of the stratum corneum, potentially leading to improved penetration and bioavailability compared to the more hydrophilic L-cystine.[5][6]
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The effects of the oral supplementation of L-Cystine associated with reduced L-Glutathione-GSH on human skin pigmentation: a randomized, double-blinded, benchmark- and placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echa.europa.eu [echa.europa.eu]
Troubleshooting & Optimization
Navigating the Challenges of Diethyl L-cystinate Dihydrochloride in Aqueous Solutions: A Technical Support Guide
Welcome to the technical support center for Diethyl L-cystinate Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the stability challenges encountered when working with this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is the diethyl ester form of the amino acid L-cystine, provided as a dihydrochloride salt to enhance its initial solubility in aqueous media. The primary concern with its use in aqueous solutions is its inherent instability. The molecule is susceptible to two main degradation pathways: hydrolysis of its ester linkages and the reduction or oxidation of its disulfide bond.[1] This degradation can lead to the formation of impurities such as L-cystine monoethyl ester and L-cystine, which can significantly impact experimental outcomes, including altering the compound's biological activity and safety profile.[1]
Q2: What are the primary degradation pathways for this compound in an aqueous environment?
A2: The degradation of this compound in water primarily proceeds through two distinct chemical reactions:
-
Ester Hydrolysis: This is the cleavage of one or both of the ethyl ester bonds by water, a reaction that is significantly influenced by the pH of the solution. This process yields L-cystine monoethyl ester and subsequently L-cystine, along with ethanol. This reaction is generally accelerated under both acidic and basic conditions, with the rate of hydrolysis being significantly faster at a neutral to alkaline pH.[2]
-
Disulfide Bond Scission: The disulfide bond (-S-S-) is the second reactive site. It can undergo reduction to form L-cysteine ethyl ester, or oxidation to form various sulfur-containing species. This process is often catalyzed by the presence of trace metal ions and dissolved oxygen.
Below is a diagram illustrating these degradation pathways.
Caption: Degradation pathways of this compound.
Q3: How does pH impact the stability of this compound solutions?
A3: The pH of the aqueous solution is a critical determinant of the stability of this compound. The hydrolysis of the ester groups is significantly accelerated at neutral and alkaline pH. For analogous amino acid esters, a dramatic increase in the rate of hydrolysis is observed at pH 8 compared to more acidic conditions (pH 4-6).[2] Therefore, to minimize degradation via hydrolysis, it is strongly recommended to prepare and maintain solutions at an acidic pH. For the closely related L-cysteine hydrochloride monohydrate, a pH range of 1.0 to 2.5 is often recommended for parenteral solutions to ensure stability.[3]
Q4: What is the recommended procedure for preparing a stable aqueous stock solution of this compound?
A4: To maximize the stability of your stock solution, it is crucial to control the conditions of its preparation. The following protocol is recommended:
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
Objective: To prepare an aqueous stock solution of this compound with minimized degradation.
Materials:
-
This compound powder
-
High-purity, deionized water (Milli-Q® or equivalent)
-
Inert gas (Nitrogen or Argon)
-
Sterile, sealed vials
-
Calibrated pH meter
-
Dilute hydrochloric acid (e.g., 0.1 M HCl) for pH adjustment
Procedure:
-
Deoxygenate the Solvent: Sparge the high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can promote oxidation of the disulfide bond.
-
Weigh the Compound: In a clean, dry container, accurately weigh the required amount of this compound.
-
Dissolution: Under a gentle stream of the inert gas, add the deoxygenated water to the powder. Gently swirl or vortex to dissolve the compound completely.
-
pH Adjustment (Crucial Step): Immediately measure the pH of the solution. If the pH is above 4, adjust it to a range of 2.0-3.5 using a dilute solution of hydrochloric acid. This acidic environment is critical for slowing down the rate of ester hydrolysis.
-
Sterile Filtration (Optional): If sterility is required for your application, filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel, preferably under an inert gas blanket.
-
Aliquoting and Storage: Dispense the solution into small, single-use aliquots in sterile, airtight vials. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk of the stock.
-
Storage Conditions: For short-term storage (up to 24 hours), refrigerate the solution at 2-8°C. For long-term storage, immediately freeze the aliquots at -20°C or, for optimal stability, at -80°C.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent results in biological assays. | Degradation of the active compound. The parent molecule has likely hydrolyzed to its less active monoester or the inactive L-cystine. | 1. Prepare fresh solutions daily from a properly stored solid or frozen stock. 2. Verify the pH of your final assay buffer. If it is neutral or alkaline, minimize the time the compound spends in this buffer before use. 3. Analyze the purity of your solution using the HPLC method outlined in this guide to quantify the extent of degradation. |
| Precipitate forms in the solution upon storage or pH adjustment. | Formation of L-cystine. The fully hydrolyzed product, L-cystine, has very low solubility in neutral and slightly acidic aqueous solutions. | 1. Confirm the identity of the precipitate. It is likely L-cystine. 2. Maintain a sufficiently acidic pH (ideally below 4) to keep L-cystine protonated and more soluble.[4] 3. If a neutral pH is required for your experiment, consider using a less concentrated solution to stay below the solubility limit of L-cystine. |
| Solution develops a yellow or brown discoloration. | Oxidation of the disulfide bond and other side reactions. This is often accelerated by exposure to air, light, and the presence of metal ions. | 1. Ensure your solvent was properly deoxygenated and that the solution was handled under an inert atmosphere. 2. Store solutions protected from light. 3. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your buffer to sequester any trace metal ions that could catalyze oxidation. |
| Inconsistent retention times or multiple peaks in HPLC analysis. | On-column or in-autosampler degradation. The analytical conditions themselves may be contributing to the breakdown of the compound. | 1. Maintain the autosampler at a low temperature (e.g., 4°C) to slow degradation of samples waiting for injection. 2. Use an acidic mobile phase for the HPLC analysis to maintain the stability of the compound during the chromatographic run. 3. Ensure a short run time to minimize the time the compound is exposed to the analytical conditions. |
Analytical Workflow for Stability Assessment
A robust analytical method is essential for monitoring the stability of this compound and quantifying its degradation products. A High-Performance Liquid Chromatography (HPLC) method coupled with UV or Mass Spectrometric (MS) detection is recommended.
Caption: Analytical workflow for stability assessment.
Protocol 2: HPLC Method for the Quantification of Diethyl L-cystinate and its Degradation Products
Objective: To develop and validate an HPLC method for the simultaneous quantification of Diethyl L-cystinate, L-cystine monoethyl ester, and L-cystine.
Instrumentation and Columns:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Reference standards for this compound, L-cystine, and, if available, L-cystine monoethyl ester.
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm or MS (positive ion mode, monitoring for the m/z of the parent compound and its degradation products).
Procedure:
-
Standard Preparation: Prepare individual stock solutions of the reference standards in a suitable acidic solvent (e.g., 0.1 M HCl). From these, prepare a series of calibration standards containing all three analytes at different concentrations.
-
Sample Preparation: Dilute the aqueous samples of this compound with the initial mobile phase (95% A, 5% B) to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak areas for each analyte. Construct a calibration curve for each compound by plotting peak area versus concentration. Use the regression equation to calculate the concentration of each analyte in the unknown samples.
Illustrative Stability Data
| pH of Solution | Relative Rate of Hydrolysis (Illustrative) | Primary Degradation Product | Recommended Action |
| 2.0 - 3.5 | Very Slow | Minimal | Optimal range for stock solution preparation and storage. |
| 4.0 - 6.0 | Moderate | L-cystine monoethyl ester, L-cystine | Use for short-term experiments only. Prepare fresh. |
| 7.0 - 8.0 | Rapid | L-cystine | Avoid prolonged exposure. Use immediately after preparation. |
| > 8.0 | Very Rapid | L-cystine | Not recommended for use. |
This data is illustrative and based on the known behavior of similar ester-containing compounds. Actual rates for this compound should be determined experimentally.
References
-
Gala, D., & M. M. Jones. (1982). The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. Biochemical Pharmacology, 31(4), 541-547. [Link]
-
Agilent Technologies. Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Accessed February 15, 2026. [Link]
-
Suneetha, A., & B. Chandra Sekhar. (2016). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. Asian Journal of Pharmaceutical Analysis, 6(3), 153-163. [Link]
-
Jones, D. P., et al. (2009). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Clinica Chimica Acta, 407(1-2), 43-48. [Link]
-
Ward, W. H., & H. S. Olcott. (1965). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure, 104(1), 259-261. [Link]
-
BioSpectra. L-CYSTINE DIHYDROCHLORIDE LONG-TERM STABILITY: 2018 VALIDATION LOTS. Accessed February 15, 2026. [Link]
-
BioSpectra. L-CYSTINE diHCl ACCELERATED STABILITY REPORT 2018. Accessed February 15, 2026. [Link]
-
ResearchGate. pH dependence of the rate constant for aqueous hydrolysis of Bz-(D)Ala-S Gly. Accessed February 15, 2026. [Link]
-
Agilent Technologies. A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Accessed February 15, 2026. [Link]
-
ResearchGate. Degradation kinetics assay and plots obtained for first-order reaction of DAB after thermal degradation. Accessed February 15, 2026. [Link]
-
National Center for Biotechnology Information. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Accessed February 15, 2026. [Link]
-
National Center for Biotechnology Information. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. Accessed February 15, 2026. [Link]
-
National Center for Biotechnology Information. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Accessed February 15, 2026. [Link]
-
National Center for Biotechnology Information. The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. Accessed February 15, 2026. [Link]
Sources
Technical Support Center: Enhancing the Solubility of Diethyl L-cystinate dihydrochloride
Welcome to the technical support center for Diethyl L-cystinate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the dissolution of this compound. As Senior Application Scientists, we understand that achieving complete and stable solubility is critical for the success of your experiments. This document provides not only procedural steps but also the underlying scientific principles to empower you to overcome solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a key consideration?
A1: this compound is the diethyl ester of the amino acid L-cystine, supplied as a dihydrochloride salt.[1][2][3][4][5][6] The esterification of the carboxylic acid groups and the presence of the dihydrochloride salt are intended to enhance the compound's stability and solubility compared to its parent molecule, L-cystine.[7] L-cystine itself has very poor solubility in neutral aqueous solutions.[8][9][10] Proper dissolution is crucial for a wide range of applications, including in vitro assays, formulation development, and cell culture studies, as undissolved material can lead to inaccurate concentration measurements and unreliable experimental results.
Q2: I am having difficulty dissolving this compound in water. What is the first step I should take?
A2: The first step is to ensure you are using a sufficient volume of solvent and to gently heat the solution while stirring. Like many salts, the dissolution of this compound can be an endothermic process, and providing thermal energy can help overcome the lattice energy of the solid. However, aggressive heating should be avoided to prevent potential degradation. It is also important to consider the pH of your water. Deionized water can have a slightly acidic pH due to dissolved CO2, which is generally favorable for dissolving this acidic salt.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, polar organic solvents can be effective. Based on the properties of similar amino acid derivatives, solvents like ethanol and methanol are good starting points.[11][12][13] For less polar organic solvents, solubility is likely to be limited.[11] When working with organic solvents, it is crucial to ensure they are anhydrous to prevent hydrolysis of the ester groups.[14] A co-solvent system, such as a mixture of water and a polar organic solvent, may also be effective.
Q4: How does pH affect the solubility of this compound?
A4: As a dihydrochloride salt, the compound is acidic and will be most soluble in neutral to slightly acidic conditions. In this pH range, the amino groups are protonated, which enhances solubility in polar solvents. If the pH is raised significantly by adding a base, the compound will be neutralized to its free base form, Diethyl L-cystinate.[14] This free base may be less soluble and could precipitate out of solution. Therefore, for aqueous solutions, maintaining a pH below 7 is generally recommended. The relationship between pH and the ionization state of the molecule is a key determinant of its solubility.[15][16]
Q5: My preparation appears cloudy or forms a precipitate over time. What could be the cause?
A5: Cloudiness or precipitation can be due to several factors:
-
Incomplete Dissolution: The initial concentration may be too high for the chosen solvent and conditions.
-
pH Shift: A change in the pH of the solution, perhaps due to the addition of other components, could cause the compound to crash out of solution.
-
Hydrolysis: Over time, especially in aqueous solutions that are not stored properly, the ester groups can hydrolyze back to carboxylic acids, which may have different solubility characteristics.[14]
-
Common Ion Effect: If the solution contains a high concentration of chloride ions from other sources, it could slightly decrease the solubility of the dihydrochloride salt.
Troubleshooting Guide
Problem: The compound is not dissolving completely in water.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Solvent | Increase the volume of water to create a more dilute solution. | The concentration may be exceeding the solubility limit of the compound in water at the current temperature. |
| Low Temperature | Gently warm the solution (e.g., to 30-40°C) with continuous stirring. | Increasing the temperature provides the energy needed to break the crystal lattice of the solid and promotes dissolution. |
| pH is too high | Adjust the pH to a slightly acidic range (e.g., pH 4-6) by adding a small amount of dilute HCl. | As a dihydrochloride salt, the compound's solubility is favored at a lower pH where the amino groups remain protonated. |
Problem: The compound dissolves initially but then precipitates.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Supersaturated Solution | Prepare the solution at a slightly elevated temperature and then allow it to cool slowly to room temperature. If precipitation still occurs, the concentration is likely too high. | A supersaturated solution is thermodynamically unstable and will tend to precipitate over time. |
| Change in pH | Buffer the solution to maintain a stable, slightly acidic pH. | The addition of other reagents can alter the pH, leading to the neutralization of the dihydrochloride salt and precipitation of the less soluble free base. |
| Hydrolysis of Ester Groups | Prepare fresh solutions for each experiment and store any stock solutions at low temperatures (2-8°C) for short periods. | The ester linkages are susceptible to hydrolysis, especially in aqueous solutions. This process is accelerated by higher temperatures and non-neutral pH.[14] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol provides a general method for preparing an aqueous solution of this compound.
Materials:
-
This compound
-
Deionized water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Warming plate or water bath (optional)
Procedure:
-
Weigh the desired amount of this compound.
-
Add the compound to a beaker containing approximately 80% of the final desired volume of deionized water.
-
Place the beaker on a stir plate and begin stirring.
-
If the compound does not dissolve readily, gently warm the solution to 30-40°C while continuing to stir.
-
Once the solid is fully dissolved, allow the solution to cool to room temperature.
-
Check the pH of the solution. If necessary, adjust to the desired pH range (typically pH 4-6) using dilute HCl or NaOH. Be cautious when adding a base to avoid precipitation.
-
Add deionized water to reach the final desired volume and mix thoroughly.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Solution in a Co-Solvent System
This protocol is for situations where higher concentrations are needed, and a co-solvent system may be beneficial.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the desired amount of this compound.
-
In a beaker, dissolve the compound in a small amount of anhydrous ethanol.
-
Once dissolved in the ethanol, slowly add deionized water dropwise while stirring to reach the final desired concentration and solvent ratio.
-
Monitor the solution for any signs of precipitation as water is added. If precipitation occurs, you may need to adjust the ethanol-to-water ratio.
-
Store the solution in a tightly sealed container at 2-8°C to minimize evaporation and prevent moisture absorption.
Visualizing Solubility Concepts
Impact of pH on Solubility
The following diagram illustrates how changes in pH can affect the ionization state and, consequently, the solubility of this compound.
Caption: pH-dependent equilibrium of Diethyl L-cystinate.
Troubleshooting Workflow for Dissolution Issues
This workflow provides a logical sequence of steps to address solubility challenges.
Caption: Step-by-step troubleshooting workflow.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Gong, J., et al. (n.d.). Determination and Correlation of the Solubility of l -Cysteine in Several Pure and Binary Solvent Systems. ResearchGate. Retrieved February 15, 2026, from [Link]
-
iChemical. (n.d.). L-cistine diethyl ester dihydrochloride, CAS No. 22735-07-5. Retrieved February 15, 2026, from [Link]
-
Solubility of Things. (n.d.). Cysteine. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). L-(+)-Cysteine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 22735-07-5. Retrieved February 15, 2026, from [Link]
-
Wang, P., et al. (2020). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Journal of Chemical & Engineering Data, 65(5), 2657–2666. [Link]
-
Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Aliyeva, M., et al. (2022). Electrolyte Effects on the Amino Acid Solubility in Water. Journal of Chemical & Engineering Data, 67(5), 1186–1195. [Link]
-
PubChem. (n.d.). Diethyl L-cystinate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
LibreTexts. (2022). 1. Backgrounds of Amino Acids. Chemistry LibreTexts. [Link]
-
BioSpectra. (n.d.). L-CYSTINE DIHYDROCHLORIDE TESTING METHODS. Retrieved February 15, 2026, from [Link]
-
Aliyeva, M., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1565–1572. [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. Retrieved February 15, 2026, from [Link]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2016). How to dissolve mixture of amino acids at high concentrations?. Retrieved February 15, 2026, from [Link]
-
Global Substance Registration System. (n.d.). DIETHYL L-CYSTINATE. Retrieved February 15, 2026, from [Link]
-
States, B., et al. (1991). The influence of pH on cystine and dibasic amino acid transport by rat renal brushborder membrane vesicles. Biochimica et Biophysica Acta, 1074(1), 56-61. [Link]
-
ResearchGate. (2022). How to dissolve L-cystine for biological assays?. Retrieved February 15, 2026, from [Link]
-
Aging-US. (n.d.). Supplementary Methods. Retrieved February 15, 2026, from [Link]
-
National Science Foundation. (n.d.). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Retrieved February 15, 2026, from [Link]
Sources
- 1. This compound | C10H22Cl2N2O4S2 | CID 23619830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-cistine diethyl ester dihydrochloride, CAS No. 22735-07-5 - iChemical [ichemical.com]
- 3. This compound | 22735-07-5 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Diethyl L-cystinate | C10H20N2O4S2 | CID 6993069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. L-Cystine, specified according to the requirements of Ph.Eur. 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
Validation & Comparative
A Comparative Guide to Cysteine Prodrugs: Diethyl L-cystinate dihydrochloride vs. N-acetylcysteine
Introduction: The Critical Role of Cysteine and the Need for Effective Delivery
Cysteine, a semi-essential sulfur-containing amino acid, is a cornerstone of cellular defense and function. Its pivotal role stems from its thiol group (-SH), which is central to the structure of proteins and, most critically, serves as the rate-limiting precursor for the synthesis of glutathione (GSH)[1][2]. Glutathione is the most abundant endogenous antioxidant, a master detoxifier that neutralizes reactive oxygen species (ROS) and protects cells from oxidative damage implicated in a vast array of pathologies[3][4].
However, the direct administration of L-cysteine as a therapeutic agent is hampered by its instability, rapid oxidation to the less soluble cystine, and potential toxicity at high concentrations[5][6]. This has driven the development of prodrugs—modified molecules designed to be stable in circulation and efficiently deliver cysteine into the cell. Among these, N-acetylcysteine (NAC) is a well-established clinical agent. More recently, esterified forms like Diethyl L-cystinate dihydrochloride have emerged as research tools, offering a different strategy for cysteine delivery.
This guide provides an in-depth, objective comparison of these two cysteine prodrugs. We will dissect their mechanisms of action, metabolic pathways, and bioavailability, supported by experimental data and detailed protocols for researchers to validate these findings in their own work.
N-Acetylcysteine (NAC): The Established Standard
N-acetylcysteine is a derivative of L-cysteine where an acetyl group is attached to the amino group[7]. This modification enhances its stability and bioavailability compared to L-cysteine itself[7].
Mechanism of Cysteine Delivery
NAC's primary function is to serve as a robust precursor for intracellular L-cysteine.[3] Upon oral administration, NAC is absorbed and subsequently deacetylated, primarily in the liver and small intestine, to release L-cysteine[8][9]. This newly available cysteine directly enters the glutathione synthesis pathway, boosting cellular GSH levels and enhancing the cell's antioxidant capacity[4].
An additional, indirect mechanism involves the interaction of NAC with cystine (the oxidized form of cysteine) in the plasma. NAC can reduce cystine to cysteine, which can then be transported into cells[1][10].
Caption: Metabolic pathway of N-acetylcysteine (NAC) for intracellular cysteine and glutathione (GSH) synthesis.
Pharmacokinetic Profile
Despite its widespread use, NAC exhibits low oral bioavailability, typically ranging from 4% to 10%[11][12][13]. This is primarily due to extensive first-pass metabolism in the gut wall and liver, where it is rapidly deacetylated[3][9]. Peak plasma concentrations are generally reached within 1-2 hours after oral administration[9].
This compound: A Research-Grade Alternative
This compound is the diethyl ester form of L-cystine, the disulfide-linked dimer of L-cysteine[14][15]. The esterification of the carboxyl groups and its formulation as a dihydrochloride salt are intended to improve solubility and stability for research applications[14][16].
Proposed Mechanism of Cysteine Delivery
As a research chemical, the in vivo metabolism of Diethyl L-cystinate is not as extensively documented as NAC. However, its mechanism can be inferred from its structure. The ethyl ester groups increase the molecule's lipophilicity, which is a common strategy to enhance passage across cell membranes.
Once inside the cell, it is proposed that ubiquitous intracellular esterase enzymes hydrolyze the ethyl esters to yield L-cystine. Subsequently, the disulfide bond of L-cystine is reduced by cellular reducing agents (e.g., thioredoxin reductase or glutathione reductase) to yield two molecules of L-cysteine. A key theoretical advantage is that each molecule of Diethyl L-cystinate can deliver two molecules of cysteine, whereas each molecule of NAC delivers only one.
Caption: Proposed metabolic pathway for Diethyl L-cystinate to deliver intracellular cysteine.
Head-to-Head Comparison: Performance and Properties
The choice between NAC and this compound depends on the specific research or therapeutic goal. The following tables summarize their key characteristics.
| Property | N-Acetylcysteine (NAC) | This compound |
| Chemical Class | Acetylated Amino Acid | Di-esterified Amino Acid Dimer |
| Molecular Weight | 163.19 g/mol | 369.3 g/mol [15] |
| Cysteine Yield | 1 molecule Cysteine / molecule NAC | 2 molecules Cysteine / molecule prodrug |
| Activation Steps | Deacetylation[4][8] | De-esterification & Disulfide Reduction |
| Primary Use | Clinical Therapeutic, Supplement[3][9] | Research Chemical, Synthesis Intermediate[14] |
Table 1. General and Chemical Properties.
| Parameter | N-Acetylcysteine (NAC) | This compound |
| Oral Bioavailability | Low (4-10%)[9][11][12][13][17] | Not established; theoretically enhanced cell permeability due to esterification |
| First-Pass Metabolism | Extensive in gut and liver[3][9] | Not established; likely subject to hydrolysis by plasma and tissue esterases |
| Route of Administration | Oral, Intravenous, Inhalation[13][18] | Primarily for in vitro or experimental in vivo use |
| Safety Profile | Well-established; generally safe with mild GI side effects at therapeutic doses[3][19] | Not established for therapeutic use; potential toxicity of L-cysteine at high doses[6] |
Table 2. Pharmacokinetic and Safety Profile Comparison.
Experimental Protocols: Quantifying Intracellular Cysteine Delivery
To empirically compare the efficacy of these two prodrugs, it is essential to accurately measure the resulting changes in intracellular cysteine and glutathione levels. The high reactivity of the thiol group makes sample preparation a critical step to prevent auto-oxidation and ensure data integrity.
Protocol: Quantification of Intracellular Cysteine and Glutathione by HPLC
This protocol utilizes derivatization with N-ethylmaleimide (NEM) to stabilize free thiols, followed by separation and quantification using High-Performance Liquid Chromatography (LC-MS).[20][21]
Causality: The choice of NEM as an alkylating agent is critical because it rapidly and specifically forms a stable thioether bond with free sulfhydryl groups at neutral pH.[21] This "locks" the redox state of cysteine and GSH at the moment of cell lysis, preventing their artificial oxidation during sample processing, which would otherwise lead to an underestimation of the reduced forms and a skewed GSH/GSSG ratio.[20]
Materials:
-
Cell culture plates (6-well or 12-well)
-
Phosphate-buffered saline (PBS), ice-cold
-
NEM Extraction Buffer: 5 mM N-ethylmaleimide (NEM) in 80% Methanol (HPLC grade), pre-chilled to -80°C.
-
Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-Cysteine, ¹³C,¹⁵N-Glutathione) for absolute quantification.
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
HPLC system coupled with a mass spectrometer (LC-MS)
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, HepG2) in multi-well plates to achieve ~80-90% confluency. Treat cells with equimolar concentrations of this compound or N-acetylcysteine for a predetermined time course (e.g., 1, 4, 8, 24 hours). Include an untreated vehicle control.
-
Cell Harvest and Lysis:
-
Aspirate the culture medium.
-
Quickly wash the cell monolayer twice with 1 mL of ice-cold PBS.
-
Immediately add 250 µL of -80°C NEM Extraction Buffer to each well. The cold methanol/NEM solution simultaneously quenches metabolism, lyses the cells, precipitates proteins, and derivatizes thiols.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant, which contains the soluble metabolites, to a new microcentrifuge tube or an HPLC vial.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the sample in 50 µL of a suitable mobile phase (e.g., 5% Acetonitrile in water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the sample onto a suitable reverse-phase column (e.g., C18).
-
Separate the NEM-derivatized analytes using a gradient elution.
-
Detect and quantify the NEM-Cysteine and NEM-Glutathione adducts using mass spectrometry, referencing them against the internal standards.
-
Caption: Experimental workflow for quantifying intracellular thiol levels after prodrug treatment.
Conclusion and Future Perspectives
N-acetylcysteine stands as a well-characterized, clinically proven agent for cysteine delivery, despite its known limitation of low oral bioavailability. Its safety and efficacy are supported by decades of research and clinical use.[3][4][9]
This compound represents a chemically distinct approach. Its design principles—esterification for enhanced lipophilicity and a dual cysteine yield—are theoretically advantageous. It offers researchers a valuable tool for in vitro studies where direct comparison of delivery mechanisms is desired. However, its performance in vivo, including its pharmacokinetic profile, metabolic fate, and safety, remains to be thoroughly investigated.
For drug development professionals, NAC provides a low-risk, established starting point. For researchers exploring novel delivery mechanisms or requiring high intracellular cysteine concentrations in experimental models, this compound is a compelling, albeit less characterized, alternative. Direct comparative studies using standardized protocols, such as the one outlined above, are crucial to empirically validate the theoretical benefits of esterified prodrugs and to guide the rational design of next-generation cysteine delivery agents.
References
- Borgström, L., Kågedal, B., & Paulsen, O. (1986). Pharmacokinetics of N-acetylcysteine in man. European Journal of Clinical Pharmacology, 31(2), 217–222.
- Cymbiotika. (2025, July 15). Does NAC Create Glutathione?
- Cymbiotika. (2025, July 15). Does NAC Produce Glutathione?
-
Atkuri, K. R., Mantovani, J. J., Herzenberg, L. A., & Herzenberg, L. A. (2007). N-acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Current opinion in pharmacology, 7(4), 355–359. [Link]
-
Bridgeman, M. E., Marsden, M., Selby, C., Morrison, D., & MacNee, W. (1994). Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. Thorax, 49(7), 670–675. [Link]
-
Olsson, B., Johansson, M., Gabrielsson, J., & Bolme, P. (1988). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. European journal of clinical pharmacology, 34(1), 77–82. [Link]
-
RIVM. (n.d.). Risk assessment of food supplements containing N-acetylcysteine (NAC). [Link]
-
Varis, E., Zaidi, S. A., Tjäder, I., & Lennernäs, H. (2021). The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. Journal of clinical medicine, 10(22), 5227. [Link]
-
Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. International journal of molecular sciences, 19(12), 3943. [Link]
-
Texas Health and Human Services. (2023, November 15). N-acetylcysteine (NAC) monograph. [Link]
-
Zhang, Y., et al. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols, 5(1), 102875. [Link]
-
Tarrerias, A. L., et al. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. The Journal of pharmacology and experimental therapeutics, 322(2), 643–652. [Link]
-
Sadowska, A. M. (2012). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Inflammation & Allergy Drug Targets, 11(2), 1-1. [Link]
-
Tarrerias, A. L., et al. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. The Journal of pharmacology and experimental therapeutics, 322(2), 643–652. [Link]
-
Aruoma, O. I., Halliwell, B., Hoey, B. M., & Butler, J. (1989). The chemistry of N-acetylcysteine: its reaction with hydrogen peroxide and hypochlorous acid and other oxidants. Free radical biology & medicine, 6(6), 593–597. [Link]
-
T-Poumor, A. D., et al. (2023). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Antioxidants, 12(7), 1324. [Link]
-
MEpedia. (2024, October 22). N-acetylcysteine. [Link]
-
Zhang, Y., et al. (2024). Best practices for cysteine analysis. Science Exploration, 2(1), 1-10. [Link]
-
Zhang, Y., et al. (2026, January 4). Best practices for cysteine analysis. ResearchGate. [Link]
-
Ohtsuki, S., et al. (2002). Enhancement of L-cystine transport activity and its relation to xCT gene induction at the blood-brain barrier by diethyl maleate treatment. The Journal of pharmacology and experimental therapeutics, 302(1), 145–152. [Link]
-
Conlan, D., et al. (2011). Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane. Journal of separation science, 34(15), 1876–1882. [Link]
-
Nicholas, L. M., et al. (2020). Antioxidant Effects of N-Acetylcysteine Prevent Programmed Metabolic Disease in Mice. Diabetes, 69(8), 1626–1638. [Link]
-
Greth, W. E., Thier, S. O., & Segal, S. (1974). Cellular Accumulation of L-Cystine in Rat Kidney Cortex In Vivo. The Journal of clinical investigation, 54(5), 1062–1070. [Link]
-
Wang, W., et al. (2016). A fluorescent probe for intracellular cysteine overcoming the interference by glutathione. Organic & biomolecular chemistry, 14(34), 8171–8176. [Link]
-
Takemoto, H., et al. (2023). Newly Designed Cysteine-Based Self-Assembling Prodrugs for Sepsis Treatment. International journal of molecular sciences, 24(12), 10398. [Link]
-
Wang, X., et al. (2023). Reactive Cysteines in Proteins are the Dominant Reductants for Platinum(IV) Prodrug Activation in Live Cells. Angewandte Chemie (International ed. in English), 62(33), e202304951. [Link]
-
D'Aniello, A., et al. (2010). Prodrug Approach for Increasing Cellular Glutathione Levels. Molecules (Basel, Switzerland), 15(3), 1573–1588. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ethyl Cysteine Hydrochloride?. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Golden, A., et al. (2016). Cellular uptake of a cystine-knot peptide and modulation of its intracellular trafficking. Scientific reports, 6, 35361. [Link]
-
Hu, Z. P., et al. (1995). Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. Journal of chromatography. B, Biomedical applications, 673(2), 257–264. [Link]
-
Steinhardt, H., & Adibi, S. A. (1984). [A comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model]. Klinische Wochenschrift, 62(18), 882–886. [Link]
-
Kambe, F., et al. (1997). Increased uptake of L-cysteine and L-cystine by nerve growth factor in rat pheochromocytoma cells. The Journal of biological chemistry, 272(26), 16321–16326. [Link]
-
Shibui, Y., et al. (2017). Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Fundamental toxicological sciences, 4(2), 89–101. [Link]
-
Gukasyan, H. J., et al. (2003). Regulation of l-Cystine Transport and Intracellular GSH Level by a Nitric Oxide Donor in Primary Cultured Rabbit Conjunctival Epithelial Cell Layers. Investigative ophthalmology & visual science, 44(3), 1162–1170. [Link]
-
Dietary Supplement Contract Manufacturer. (2025, January 7). L-Cysteine VS N-Acetyl-L-Cysteine. [Link]
-
Fusch, C., et al. (2006). Cysteine, cystine or N-acetylcysteine supplementation in parenterally fed neonates. The Cochrane database of systematic reviews, 2006(4), CD004869. [Link]
-
Kumar, G. P., & Khan, A. (2020). Protective Effects of N-Acetylcysteine on Dipentyl Phthalate Induced Cognitive Dysfunction and Brain Oxidative Stress in Mice. Pharmaceutical and Biomedical Research, 6(3), 1-9. [Link]
-
Jeelani, G., et al. (2017). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mSphere, 2(2), e00058-17. [Link]
-
VKM. (n.d.). Risk Assessment of “Other Substances” - L-cysteine and L-cystine. [Link]
-
Australian Government Department of Health. (2019, December 12). Cysteine and its salts: Human health tier II assessment. [Link]
-
Fusch, C., et al. (2006). Cysteine, cystine or N-acetylcysteine supplementation in parenterally fed neonates. The Cochrane database of systematic reviews, 2006(4), CD004869. [Link]
-
Committee for Veterinary Medicinal Products. (n.d.). ACETYL CYSTEINE SUMMARY REPORT. [Link]
-
Barnsley, E. A. (1964). The metabolism of S-methyl-L-cysteine in man. The Biochemical journal, 93(1), 15P. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-acetylcysteine - MEpedia [me-pedia.org]
- 3. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collagensei.com [collagensei.com]
- 8. cymbiotika.com [cymbiotika.com]
- 9. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hhs.texas.gov [hhs.texas.gov]
- 14. leapchem.com [leapchem.com]
- 15. This compound | C10H22Cl2N2O4S2 | CID 23619830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rivm.nl [rivm.nl]
- 18. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journalejnfs.com [journalejnfs.com]
- 20. Best practices for cysteine analysis [sciexplor.com]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cysteine Prodrugs: Diethyl L-cystinate, N-Acetylcysteine (NAC), and L-2-Oxothiazolidine-4-carboxylate (OTZ)
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Cysteine and the Rationale for Prodrug Strategies
L-cysteine, a semi-essential sulfur-containing amino acid, is a cornerstone of cellular defense and function. Its pivotal role stems from its capacity as a precursor to the master antioxidant, glutathione (GSH).[] GSH is instrumental in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage, a key contributor to a multitude of pathological conditions.[2] Furthermore, cysteine's thiol group is a nucleophile involved in numerous biochemical reactions and is crucial for protein structure and function.
Despite its importance, direct administration of L-cysteine as a therapeutic agent is hampered by its poor stability, low bioavailability, and potential for toxicity at high concentrations. To overcome these limitations, several prodrugs have been developed to enhance the delivery of cysteine into cells. This guide provides a comprehensive head-to-head comparison of Diethyl L-cystinate with two of the most well-studied cysteine prodrugs: N-acetylcysteine (NAC) and L-2-oxothiazolidine-4-carboxylate (OTZ). We will delve into their mechanisms of action, physicochemical properties, and the experimental methodologies used to evaluate their efficacy, providing a critical resource for researchers in the field of drug development and cellular biology.
Comparative Analysis of Cysteine Prodrugs
While direct head-to-head experimental data for Diethyl L-cystinate against NAC and OTZ is limited in the current literature, a comparative analysis can be constructed based on their chemical structures, established mechanisms, and available individual data.
| Feature | Diethyl L-cystinate | N-Acetylcysteine (NAC) | L-2-Oxothiazolidine-4-carboxylate (OTZ) |
| Chemical Structure | Dimer of L-cysteine ethyl ester | N-acetylated L-cysteine | Thiazolidine derivative of L-cysteine |
| Mechanism of Cysteine Release | Hydrolysis of ester linkages by intracellular esterases and reduction of the disulfide bond.[][3] | Deacetylation by cellular acylases.[4] | Ring opening by 5-oxoprolinase.[5][6] |
| Key Physicochemical Properties | Increased lipophilicity due to ethyl ester groups, potentially enhancing membrane permeability.[7] | More stable and better absorbed than L-cysteine alone.[8] Low lipophilicity.[2] | Stable in plasma and readily transported into cells.[6][9] |
| Cellular Uptake | Expected to be via passive diffusion due to increased lipophilicity, though specific transporters are not well-defined. | Primarily via amino acid transporters.[10] | Transported by the Na+-coupled monocarboxylate transporter SLC5A8 (SMCT1).[11] |
| Bioavailability | Expected to be higher than L-cysteine due to esterification, but specific data is limited. | Oral bioavailability is relatively low (around 6-10%).[2] | Orally bioavailable with rapid absorption.[9][12] |
| Potential Advantages | Delivers two molecules of cysteine per molecule of prodrug. Increased lipophilicity may favor uptake in specific tissues. | Extensive clinical history and established safety profile.[8] | Efficiently increases intracellular cysteine and glutathione levels.[5][9] |
| Potential Limitations | Limited direct comparative efficacy data. Potential for variability in esterase activity between cell types.[3] | Low oral bioavailability. Can have a short half-life.[2] | Efficacy is dependent on the activity of 5-oxoprolinase. |
| Primary Applications | Investigational tool for cysteine delivery and in the synthesis of other molecules.[7] | Treatment for acetaminophen overdose, mucolytic agent, and investigated for various oxidative stress-related conditions.[8] | Investigated for conditions associated with glutathione deficiency and oxidative stress.[5][6] |
Signaling Pathways and Experimental Workflows
Glutathione Synthesis Pathway
The primary therapeutic rationale for cysteine prodrugs is their ability to replenish intracellular glutathione levels. The synthesis of GSH is a two-step enzymatic process.
Caption: Glutathione Synthesis Pathway from Cysteine Prodrugs.
Experimental Workflow: Comparative Evaluation of Cysteine Prodrugs
A robust experimental workflow is essential to objectively compare the efficacy of different cysteine prodrugs. This involves assessing their stability, cellular uptake, and the subsequent impact on intracellular thiol levels.
Caption: Workflow for Comparative Prodrug Evaluation.
Experimental Protocols
Protocol 1: Synthesis of Diethyl L-cystinate
This protocol is based on the classical Fischer-Speier esterification method.
Materials:
-
L-cystine
-
Absolute ethanol
-
Dry hydrogen chloride (HCl) gas or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Suspend L-cystine in a large excess of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture in an ice bath and slowly bubble dry HCl gas through the suspension until saturation, or carefully add a catalytic amount of concentrated H₂SO₄.
-
Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in water and neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7.
-
Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain crude Diethyl L-cystinate.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid groups of L-cystine, increasing their electrophilicity and facilitating nucleophilic attack by ethanol. Using a large excess of ethanol drives the equilibrium towards the formation of the ester product. Neutralization is necessary to convert the hydrochloride salt of the product to the free base for extraction into an organic solvent.
Protocol 2: Measurement of Intracellular Cysteine and Glutathione Levels
This protocol outlines a general method for quantifying intracellular thiols using HPLC after derivatization with a fluorescent probe.
Materials:
-
Cultured cells
-
Cysteine prodrugs (Diethyl L-cystinate, NAC, OTZ)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein precipitation agent (e.g., trichloroacetic acid or metaphosphoric acid)
-
Thiol derivatizing agent (e.g., monobromobimane or N-(1-pyrenyl)maleimide)
-
HPLC system with a fluorescence detector
-
Cysteine and glutathione standards
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the cysteine prodrugs or vehicle control for a specified time.
-
After treatment, wash the cells twice with ice-cold PBS to remove any remaining prodrug from the medium.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Precipitate the proteins from the cell lysate by adding a protein precipitation agent.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
Derivatize the free thiols in the supernatant by adding the fluorescent derivatizing agent and incubating under appropriate conditions (e.g., specific pH, temperature, and time in the dark).
-
Stop the derivatization reaction, if necessary, by adding an acid.
-
Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.
-
Quantify the intracellular concentrations of cysteine and glutathione by comparing the peak areas to a standard curve generated with known concentrations of derivatized cysteine and glutathione standards.
-
Normalize the results to the protein concentration of the cell lysate.
Causality: Derivatization of the thiol groups with a fluorescent tag is necessary for sensitive and specific detection by HPLC. Protein precipitation is crucial to remove interfering macromolecules that can affect the chromatographic separation and detection.
Conclusion and Future Directions
The development of effective cysteine prodrugs is a critical area of research with significant therapeutic potential. While N-acetylcysteine and L-2-oxothiazolidine-4-carboxylate are well-established and have demonstrated clinical utility, Diethyl L-cystinate presents an intriguing alternative due to its potential for enhanced lipophilicity and the delivery of two cysteine molecules per prodrug molecule.
However, the current body of literature lacks direct, robust, head-to-head comparative studies evaluating the performance of Diethyl L-cystinate against NAC and OTZ. Such studies are essential to definitively establish its relative efficacy in terms of cellular uptake, cysteine delivery, and subsequent augmentation of the glutathione pool.
Future research should focus on conducting these direct comparative experiments across various cell types to account for potential differences in esterase and other activating enzyme activities. Furthermore, in vivo pharmacokinetic and pharmacodynamic studies are necessary to understand the absorption, distribution, metabolism, and excretion of Diethyl L-cystinate and to validate its therapeutic potential in preclinical models of diseases associated with oxidative stress. The insights gained from such studies will be invaluable for the rational design and development of the next generation of cysteine prodrugs.
References
-
Canyonside Labs. (2025, December 18). NAC (N-Acetylcysteine): A Comprehensive Guide to Sources, Uses, Mechanisms, and Manufacturing. Canyonside Labs. [Link]
-
ChemIDplus. (n.d.). N-Acetylcysteine. U.S. National Library of Medicine. [Link]
-
Ganapathy, V., & Thangaraju, M. (2012). The Cysteine Prodrug L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) Elicits Potent Antioxidant and Anti-inflammatory Effects in RPE: Relevance to Treatment of Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science, 53(14), 6560. [Link]
-
Hole, P. S., et al. (2023, June 9). Using flow cytometry to detect and measure intracellular thiol redox status in viable T cells from heterogeneous populations. Figshare. [Link]
-
Jochens, H., et al. (2011). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. Future Medicinal Chemistry, 3(10), 1337-1349. [Link]
-
Kupchik, Y. M., et al. (2012). N-acetylcysteine as a Modulator of the Essential Trace Elements Copper and Zinc. Nutrients, 12(10), 3123. [Link]
-
Lash, L. H., & Jones, D. P. (1998). Pharmacokinetics of 2-oxothiazolidine-4-carboxylate, a cysteine prodrug, and cysteine. Journal of Clinical Pharmacology, 38(10), 947-955. [Link]
-
Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153. [Link]
-
Miley, G. P., et al. (2015). Esterase-induced release of a theranostic prodrug in lysosomes for improved therapeutic efficacy and lower systemic toxicity. Chemical Science, 6(10), 5797-5804. [Link]
-
National Center for Biotechnology Information. (n.d.). Glutathione synthesis pathway. [Link]
-
Noctor, G., et al. (2011). Glutathione. The Arabidopsis Book, 9, e0142. [Link]
-
Pant, A., et al. (2021, June 20). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols, 2(2), 100561. [Link]
-
Richie, J. P., Jr., et al. (1998). L-2-Oxothiazolidine-4-Carboxylic Acid Reverses Endothelial Dysfunction in Patients with Coronary Artery Disease. Journal of Clinical Investigation, 101(7), 1408-1414. [Link]
-
Sandhu, J. K., et al. (2013, February). Schematic representation of glutathione biosynthesis. GSH is... ResearchGate. [Link]
-
Sener, G., et al. (2006). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Fundamental & Clinical Pharmacology, 20(4), 375-382. [Link]
-
Trivedi, M., & Deth, R. (2024, August 26). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 15, 1420956. [Link]
-
Tsvetkov, P., et al. (2019). NAC, NAC, Knockin' on Heaven's door: Interpreting the mechanism of action of N-acetylcysteine in tumor and immune cells. Cell Chemical Biology, 26(6), 767-769. [Link]
-
U.S. National Library of Medicine. (2020, June 21). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. National Center for Biotechnology Information. [Link]
-
Vina, J., et al. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Journal of Parenteral and Enteral Nutrition, 31(5), 399-406. [Link]
-
Vina, J., et al. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. JPEN. Journal of parenteral and enteral nutrition, 31(5), 399–406. [Link]
-
Vo, T. N. M., et al. (2022, January 1). Extensive Thiol Profiling for Assessment of Intracellular Redox Status in Cultured Cells by HPLC-MS/MS. Scholars' Mine. [Link]
-
Vo, T. N. M., et al. (2021, April 19). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 26(8), 2321. [Link]
-
Wang, X., et al. (2013). Glutamate transporter GLT-1 mediates N-acetylcysteine inhibition of cocaine reinstatement. Addiction Biology, 18(6), 934-943. [Link]
-
Watanabe, M., et al. (2002, July 15). Enhancement of L-cystine transport activity and its relation to xCT gene induction at the blood-brain barrier by diethyl maleate treatment. Journal of Neurochemistry, 82(2), 398-406. [Link]
-
Williamson, J. M., & Meister, A. (1981). Intracellular cysteine delivery system that protects against toxicity by promoting glutathione synthesis. Proceedings of the National Academy of Sciences of the United States of America, 78(2), 936-939. [Link]
-
Wu, G., et al. (2006). Glutathione metabolism and its implications for health. The Journal of Nutrition, 134(3), 489-492. [Link]
-
Ziment, I. (1988). l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat's blood plasma. Experimental Gerontology, 23(4-5), 335-345. [Link]
Sources
- 2. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Frontiers | The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats [frontiersin.org]
- 8. canyonsidelabs.com [canyonsidelabs.com]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Glutamate transporter GLT-1 mediates N-acetylcysteine inhibition of cocaine reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Pharmacokinetics of 2-oxothiazolidine-4-carboxylate, a cysteine prodrug, and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for a Stable Cysteine Source: A Comparative Guide to Diethyl L-cystinate dihydrochloride and L-cysteine in Cell Culture Media
For researchers, scientists, and drug development professionals, the challenge of providing a stable and soluble source of cysteine in cell culture media is a persistent hurdle. L-cysteine, an amino acid critical for cell growth, protein synthesis, and antioxidant defense, is notoriously unstable and poorly soluble at neutral pH. This guide delves into the potential advantages of a chemically modified alternative, Diethyl L-cystinate dihydrochloride, over traditional L-cysteine supplementation, providing a framework for its evaluation and integration into bioprocesses.
The inherent instability of L-cysteine in liquid media, where it readily oxidizes to the even less soluble L-cystine, necessitates the use of separate alkaline feeds in many fed-batch processes.[1][2] This not only complicates process control but also introduces risks of pH spikes and precipitation.[1][2] The quest for a more robust cysteine source has led to the development of various derivatives, with this compound emerging as a potential candidate for simplifying media preparation and enhancing process stability.
The Core Challenge: L-cysteine's Instability and its Consequences
L-cysteine's free thiol group, while crucial for its biological function, is also the source of its instability in culture media.[3][4] In the presence of dissolved oxygen and metal ions, L-cysteine rapidly oxidizes to form L-cystine, a dimer with significantly lower solubility at physiological pH.[1][5] This precipitation can lead to:
-
Inconsistent Nutrient Availability: The actual concentration of available cysteine becomes unpredictable, potentially limiting cell growth and productivity.
-
Process Complexity: To circumvent solubility issues, L-cysteine is often included in a separate, alkaline feed solution, requiring additional storage, pumps, and complex control strategies to maintain the bioreactor's pH.[1][2]
-
Increased Risk of Contamination: The use of multiple feed lines increases the number of potential entry points for microbial contamination.
-
Oxidative Stress: The oxidation of L-cysteine can contribute to the generation of reactive oxygen species (ROS) in the culture medium, imposing additional stress on the cells.[3]
This compound: A Promising Alternative
This compound is a salt of the diethyl ester of L-cystine. The esterification of the carboxyl groups is a strategy to enhance the solubility and stability of the parent amino acid. While direct, peer-reviewed comparative studies in cell culture are limited, the chemical properties of this compound suggest several potential advantages over L-cysteine.
Key Hypothesized Advantages:
-
Enhanced Solubility: As a dihydrochloride salt of an esterified dimer, Diethyl L-cystinate is expected to have significantly higher solubility in neutral pH solutions compared to L-cystine. This would allow for its inclusion in concentrated, neutral pH feed media.
-
Improved Stability: By protecting the carboxyl groups, esterification can reduce the molecule's propensity for certain degradation reactions. The dihydrochloride salt form also contributes to its stability in powdered form.[6][7]
-
Simplified Fed-Batch Processes: A highly soluble and stable cysteine source would enable the formulation of a single, complete, neutral pH feed medium. This would streamline the feeding process, reduce the number of required feed tanks and pumps, and simplify process control.[2]
-
Reduced Oxidative Potential: By providing a more stable form of cysteine, the generation of ROS associated with L-cysteine oxidation in the feed medium could be minimized.
Cellular Uptake and Metabolism: The Journey from Prodrug to Building Block
For this compound to be a viable alternative, it must be readily taken up by the cells and metabolized to release L-cysteine. The proposed intracellular pathway is as follows:
-
Cellular Uptake: The Diethyl L-cystinate molecule is transported into the cell.
-
Esterase Activity: Intracellular esterases cleave the ethyl ester bonds, releasing L-cystine.
-
Reduction to L-cysteine: The L-cystine is then reduced to two molecules of L-cysteine, which can then be utilized by the cell.
This intracellular conversion is a critical step, as L-cysteine is the direct precursor for protein synthesis and the biosynthesis of glutathione, a key intracellular antioxidant.[5]
Diagram of Proposed Cellular Metabolism of this compound
Caption: Proposed metabolic pathway of this compound.
The Central Role of Cysteine in Glutathione Synthesis
L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[5] A consistent and adequate supply of L-cysteine is therefore essential for protecting cells against oxidative stress generated during normal metabolism and recombinant protein production.
Glutathione Synthesis Pathway
Caption: The enzymatic pathway of glutathione synthesis from its constituent amino acids.
Experimental Framework for Comparing this compound and L-cysteine
To empirically validate the hypothesized advantages of this compound, a series of head-to-head comparisons with L-cysteine are necessary. The following experimental protocols provide a robust framework for such an evaluation.
Protocol 1: Solubility and Stability Assessment
Objective: To quantify and compare the solubility and stability of this compound and L-cysteine in a chemically defined cell culture medium at neutral pH.
Methodology:
-
Solubility Determination:
-
Prepare a series of concentrations of both this compound and L-cysteine in a basal cell culture medium (e.g., CHO-S-SFMII) at pH 7.0.
-
Incubate the solutions at 37°C for 24 hours with gentle agitation.
-
Visually inspect for precipitation and quantify the soluble concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Stability Assessment:
-
Prepare solutions of both compounds in the cell culture medium at a defined concentration (e.g., 5 mM).
-
Store the solutions at 4°C and 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take samples and analyze the concentration of the parent compound and any degradation products (e.g., L-cystine) by HPLC.
-
Protocol 2: Fed-Batch Cell Culture Performance Evaluation
Objective: To compare the effect of this compound and L-cysteine on cell growth, viability, and recombinant protein production in a fed-batch culture model.
Methodology:
-
Cell Line and Culture Conditions:
-
Use a well-characterized recombinant CHO cell line expressing a monoclonal antibody (mAb).
-
Perform experiments in shake flasks or bench-top bioreactors.
-
-
Feeding Strategies:
-
Control Group: Utilize a standard fed-batch process with a separate alkaline feed for L-cysteine.
-
Test Group: Implement a single, neutral pH feed containing this compound.
-
-
Data Collection and Analysis:
-
Monitor viable cell density and viability daily using a cell counter.
-
Measure mAb titer at regular intervals using an appropriate method (e.g., Protein A HPLC or ELISA).
-
Analyze spent media for key metabolites (e.g., glucose, lactate, ammonia) and amino acid concentrations.
-
At the end of the culture, assess product quality attributes such as aggregation and charge variants.
-
| Parameter | L-cysteine (Alkaline Feed) | This compound (Neutral Feed) |
| Peak Viable Cell Density (x 10^6 cells/mL) | Experimental Data | Experimental Data |
| Integral of Viable Cell Density (IVCD) | Experimental Data | Experimental Data |
| Final mAb Titer (g/L) | Experimental Data | Experimental Data |
| Specific Productivity (pcd) | Experimental Data | Experimental Data |
| Product Quality (e.g., Aggregation %) | Experimental Data | Experimental Data |
This table represents a template for summarizing the expected comparative data.
Conclusion and Future Perspectives
While direct experimental evidence in peer-reviewed literature remains to be broadly published, the chemical properties of this compound position it as a theoretically superior alternative to L-cysteine for use in cell culture media. Its potential for increased solubility and stability could pave the way for simplified, more robust, and potentially more productive biomanufacturing processes. The experimental framework outlined in this guide provides a clear path for researchers and process development scientists to validate these advantages within their specific cell lines and process platforms. As the biopharmaceutical industry continues to move towards process intensification and simplification, the adoption of such advanced, chemically modified amino acids will be a critical enabler of next-generation manufacturing.
References
- Chevallier, V., Zoller, M., Kochanowski, N., Andersen, M. R., Workman, C. T., & Malphettes, L. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 327, 1–8.
- Chevallier, V., Zoller, M., Kochanowski, N., Andersen, M. R., Workman, C. T., & Malphettes, L. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 327, 1–8.
- Fujiwara, T., et al. (2023). Cystine and tyrosine feed reduces oxidative and ER stress in CHO cells. Journal of Bioscience and Bioengineering, 135(4), 289-297.
- Zimmer, A., et al. (2015). Chemically modified cysteine in fed-batch processes and impact on CHO specific productivity. Biotechnology Congress 2015.
- BenchChem. (2025). Application Notes and Protocols for Dissolving L-Cystine Hydrochloride in Cell Culture.
- Comparisons of L-cysteine and D-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. (2022).
- BenchChem. (2025).
- Zimmer, A., et al. (2015). Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity. Biotechnology and Bioengineering, 112(12), 2466-2476.
- Hagen, T., et al. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy.
- Sigma-Aldrich. (n.d.). L-Cystine dihydrochloride, from non-animal source Cell Culture Tested.
- Chevallier, V., et al. (2020). Use of novel cystine analogs to decrease oxidative stress and control product quality.
- BioSpectra. (2018).
- HiMedia Laboratories. (n.d.). L-Cysteine hydrochloride monohydrate.
- U.S. Patent No. 6,949,382 B2. (2005). Cell culture media containing N-acetyl-L-cysteine and uses thereof.
- ATCC. (n.d.).
- Sah, R., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Journal of Medicinal Chemistry, 61(6), 2495-2504.
- Sah, R., et al. (2019). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. European Journal of Medicinal Chemistry, 178, 56-68.
- MilliporeSigma. (n.d.). L-Cysteine in Cell Culture.
- Komuczki, J., et al. (2022). High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells. Biotechnology Journal, 17(11), e2200029.
- Kim, J. E., et al. (2022). Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors. International Journal of Molecular Sciences, 23(5), 2736.
- Goudarzi, M., et al. (2024). Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism. Metabolic Engineering, 85, 105-115.
- Sigma-Aldrich. (n.d.). L-Cystine dihydrochloride, from non-animal source Cell Culture Tested.
- BioSpectra. (2023). L-CYSTINE DIHYDROCHLORIDE 2023 LONG TERM STABILITY REPORT.
- MedChemExpress. (n.d.). L-Cystine dihydrochloride.
- U.S. Patent No. 10,912,795 B1. (2021). Stable, highly pure L-cysteine compositions for injection and methods of use.
- U.S. Patent Application Publication No. 2004/0087022 A1. (2004). Dry powder cells and cell culture reagents and methods of production thereof.
- Wikipedia. (n.d.). Cysteine.
- Goudarzi, M., et al. (2024). Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism. Metabolic Engineering, 85, 105-115.
- PubChem. (n.d.).
- ChemWhat. (n.d.).
- STEMCELL Technologies. (n.d.). L-Cysteine.
- Krattenmacher, J., et al. (2020). Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network. Biotechnology and Bioengineering, 117(10), 3044-3056.
- HiMedia Laboratories. (n.d.). L-Cysteine hydrochloride monohydrate.
- Le, N. M., et al. (2018). Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. Biotechnology and Bioengineering, 115(3), 646-657.
- BenchChem. (2025). Application Notes and Protocols for Dissolving L-Cystine Hydrochloride in Cell Culture.
- Trexler-Schmidt, M., et al. (2010). Monoclonal antibody disulfide reduction during manufacturing: Untangling process effects from product effects. Biotechnology and Bioengineering, 106(3), 413-425.
- What is the final concentration of CYSTEINE in mammalian cell culture media? (2020).
- Kimerer, L., et al. (2018).
Sources
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. This compound | C10H22Cl2N2O4S2 | CID 23619830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 4. L-半胱氨酸在细胞培养中的应用 [sigmaaldrich.com]
- 5. himedialabs.com [himedialabs.com]
- 6. Mutagenesis and directed evolution in CHO cells to improve bio-production characteristics - DORAS [doras.dcu.ie]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to Handling Diethyl L-cystinate Dihydrochloride: PPE, Operations, and Disposal
As researchers and drug development professionals, our work demands both precision and an unwavering commitment to safety. Diethyl L-cystinate dihydrochloride is a valuable reagent, but its chemical properties necessitate a thorough and proactive safety protocol. This guide moves beyond a simple checklist to provide a deep, field-tested framework for handling this compound, ensuring both the integrity of your work and the safety of your team. We will explore the causality behind each procedural choice, establishing a self-validating system of laboratory safety.
Core Hazard Profile: Understanding the "Why"
This compound is the dihydrochloride salt of the diethyl ester of L-cystine. While comprehensive toxicological data is not fully available, the known hazards are primarily associated with its acidic nature as a hydrochloride salt and its potential to form fine dust.[1]
-
Corrosivity: Similar dihydrochloride compounds are classified as causing severe skin burns and eye damage.[2] Therefore, we must operate under the assumption that this compound poses a similar risk. Direct contact with skin or eyes can cause significant irritation or burns.
-
Respiratory Irritation: As a fine powder, the compound presents an inhalation hazard. Dusts can irritate the respiratory tract, and it is crucial to prevent their generation and dispersal.[1]
-
Hygroscopic & Air Sensitive: The compound is noted to be hygroscopic (absorbs moisture from the air) and air-sensitive.[1][3] This not only has implications for storage, requiring tightly sealed containers in a cool, dry place, but also for handling, as exposure to ambient air can lead to degradation.[1][4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and scale of work. The fundamental principle is to create an impermeable barrier between you and the chemical.
Table 1: Task-Specific PPE Requirements
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-use Inspection & Transport | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not required |
| Weighing Small Quantities (<1g) | Tightly-fitting safety goggles | Nitrile gloves | Standard lab coat | Work in a chemical fume hood or ventilated enclosure. |
| Weighing Large Quantities (>1g) | Tightly-fitting safety goggles and face shield | Nitrile gloves | Standard lab coat | Required: Work in a chemical fume hood. |
| Solution Preparation / Transfers | Tightly-fitting safety goggles and face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over lab coat | Required: Work in a chemical fume hood. |
| Spill Cleanup | Tightly-fitting safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Required: N95/P2 particulate respirator or higher.[2] |
In-Depth PPE Rationale:
-
Eye and Face Protection : Standard safety glasses are insufficient. Due to the corrosive potential, tightly fitting chemical goggles are mandatory to protect against fine dust particles.[5] A face shield should be worn over goggles during any task with a risk of splashing, such as when preparing solutions or handling larger quantities.[1]
-
Skin Protection :
-
Gloves : Nitrile rubber gloves are the standard.[1] Always inspect gloves for tears or holes before use. For prolonged tasks or when preparing solutions, consider double-gloving. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately.[1]
-
Lab Coat/Apron : A standard lab coat is sufficient for most tasks. However, when handling solutions or larger quantities where splashing is possible, a chemical-resistant apron provides a necessary additional layer of protection. Contaminated clothing must be removed immediately and washed before reuse.
-
-
Respiratory Protection : The primary line of defense against dust inhalation is engineering controls.[1] All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure.[1] If these controls are not available or are insufficient, a NIOSH-approved particulate respirator (e.g., N95 or P2 filter type) is required.
Operational Plan: Weighing and Preparing a Solution
This protocol outlines the step-by-step process for safely preparing a solution of this compound. The causality for each step is explained to build an intuitive understanding of the safety measures.
Objective: To accurately weigh 500 mg of this compound and dissolve it in a solvent.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance inside a ventilated enclosure or fume hood
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Stir bar or sonicator
Procedure:
-
Preparation (The "Look-Ahead" Step):
-
Why: Ensures all safety and operational equipment is in place before the chemical container is opened, minimizing exposure time.
-
Action: Don the required PPE as specified in Table 1 for solution preparation. Ensure the fume hood sash is at the appropriate working height and the airflow is verified. Place all necessary equipment (spatula, weigh boat, beaker) inside the fume hood.
-
-
Weighing (The "Containment" Step):
-
Why: This is the highest-risk step for dust generation. Performing it within a certified engineering control is non-negotiable.
-
Action: Inside the fume hood, carefully open the container. Use a clean spatula to transfer approximately 500 mg of the solid to the weigh boat on the balance. Avoid tapping or dropping the spatula, which can aerosolize the powder. Close the main chemical container immediately after dispensing.
-
-
Transfer (The "Controlled Movement" Step):
-
Why: Prevents dispersal of the weighed solid into the lab environment.
-
Action: Carefully pick up the weigh boat and gently add the solid to the beaker containing the solvent. To ensure all powder is transferred, you can rinse the weigh boat with a small amount of the solvent and add it to the beaker.
-
-
Dissolution (The "Finalization" Step):
-
Why: Keeps the process contained until the solid is fully dissolved, mitigating any remaining dust risk.
-
Action: Place the beaker on a stir plate within the fume hood and add a stir bar to begin dissolution. The container can be capped or covered with paraffin film.
-
-
Cleanup (The "Decontamination" Step):
-
Why: Proper decontamination prevents accidental exposure from residual chemical on equipment or surfaces.
-
Action: Wipe down the spatula and the balance with a damp cloth. Dispose of the weigh boat and any contaminated wipes as solid chemical waste. Wash all glassware thoroughly.
-
Disposal and Emergency Protocols
Waste Disposal:
-
Chemical Waste: All surplus solid this compound and any materials grossly contaminated with it (e.g., spill cleanup materials, used weigh boats) must be disposed of as hazardous chemical waste.[1] Do not mix with other waste streams.[1] The material should be collected in a suitable, closed, and clearly labeled container for disposal by a licensed waste disposal company.[2][5]
-
Environmental Precaution: Under no circumstances should this chemical or its containers be allowed to enter drains or the environment.[1][5]
Emergency First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing. Call a poison control center or doctor immediately.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
-
Safety Data Sheet: L-Cystine dihydrochloride . Chemos GmbH&Co.KG. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
